molecular formula C5H2Br2O2 B019581 3,5-dibromo-2H-Pyran-2-one CAS No. 19978-41-7

3,5-dibromo-2H-Pyran-2-one

Cat. No. B019581
CAS RN: 19978-41-7
M. Wt: 253.88 g/mol
InChI Key: MLXYPWZJEXLAIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 3,5-dibromo-2H-pyran-2-one involves multiple chemical strategies, including photochemical synthesis and Pd(0)-catalyzed coupling reactions. One study outlines the photoinduced intramolecular coupling of acetylenic groups with carbonyl centers in chromenones, a reaction pathway that could potentially be adapted for the synthesis of 3,5-dibromo-2H-pyran-2-one derivatives (Jindal et al., 2014). Another approach involves the synthesis of 5-(trimethylstannyl)-2H-pyran-2-one from bromo-2H-pyran-2-ones, indicating versatile methods for introducing substituents at specific positions on the pyran ring (Liu & Meinwald, 1996).

Molecular Structure Analysis

Molecular structure analysis of pyran derivatives, including 3,5-dibromo-2H-pyran-2-one, is often conducted using spectroscopic methods such as FTIR, NMR, and mass spectrometry, alongside X-ray crystallography for detailed structural elucidation. These techniques provide insights into the compound's geometric configuration, functional groups, and atomic connectivity, essential for understanding its reactivity and physical properties.

Chemical Reactions and Properties

3,5-Dibromo-2H-pyran-2-one can undergo various chemical reactions, leveraging its functional groups for the synthesis of complex organic molecules. For instance, its derivatives have been shown to participate in multicomponent reactions, cyclization processes, and coupling reactions, highlighting its utility as a synthetic intermediate (Brahmachari & Banerjee, 2014).

Scientific Research Applications

  • Synthesis of Lucibufagins and Bufadienolides : It is used in convergent syntheses of lucibufagins and bufadienolides, which are classes of steroids with potential biological activity (Liu & Meinwald, 1996).

  • Fluorescent Pyrazoles : 3,5-Dibromo-2H-Pyran-2-one aids in the synthesis of highly fluorescent 1,3,5-trisubstituted pyrazoles, important in the field of fluorescence and imaging (Willy & Müller, 2008).

  • Organic Synthesis : It's a versatile ring system in organic synthesis with applications in medicine and biology. This broad use underscores its significance in synthetic chemistry (Goel & Ram, 2009).

  • Germination-Promoting Activity : A related compound, 3,5-dimethyl-2H-furo[2,3-c]pyran-2-one, contributes to germination-promoting activity in crude smoke extracts, indicating a role in plant biology (Flematti et al., 2009).

  • Synthesis of Derivatives : It serves as a starting material for synthesizing various 2H-pyran-2-one derivatives, showcasing its importance in the preparation of a range of organic compounds (Kvita & Sauter, 1990).

  • Biological and Pharmacological Activities : 5,6-Dihydro-2H-pyran-2-ones, related compounds, exhibit a range of biological and pharmacological activities, such as antimicrobial, anti-inflammatory, and antitumor properties, highlighting the compound's potential in drug development (Eskandari & Rafieian-kopaei, 2016).

  • Building Block in Heterocycles Synthesis : It acts as a Michael acceptor and a precursor for synthesizing various biologically important nucleuses like pyridine, pyrimidine, quinolines, and pyrazole, among others. This demonstrates its utility in constructing complex organic structures (Pratap & Ram, 2017).

Safety And Hazards

The safety data sheet for “3,5-dibromo-2H-Pyran-2-one” indicates that it should be handled with care . It is recommended to use personal protective equipment as required and ensure adequate ventilation when handling the compound . It should not be released into the environment .

Future Directions

The 2H-pyran ring, which is present in “3,5-dibromo-2H-Pyran-2-one”, is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures . Despite their importance, the literature of 2HPs is relatively scarce, mainly due to the instability associated with the heterocyclic ring . Therefore, future research could focus on developing more stable and easily synthesizable 2HP compounds.

properties

IUPAC Name

3,5-dibromopyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2O2/c6-3-1-4(7)5(8)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXYPWZJEXLAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)OC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dibromo-2H-Pyran-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Haghdadi, H Amani, N Nab - Journal of the Serbian Chemical …, 2015 - shd-pub.org.rs
A DFT study of the reactivity, regio-and stereoselectivity of Diels–Alder reactions between 3-bromo, 5-bromo, and 3, 5-dibromo-2H-pyran-2-ones and some weakly activated and …
Number of citations: 3 www.shd-pub.org.rs
DS Ziegler, L Klier, N Müller, K Karaghiosoff… - …, 2018 - thieme-connect.com
A regioselective magnesiation of the 2-pyrone scaffold was developed. Magnesiation of this heterocycle by using TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) followed by …
Number of citations: 11 www.thieme-connect.com
C Najera, JM Sansano, M Yus - Tetrahedron, 2021 - Elsevier
In this account, Diels-Alder reactions of different 1-amino-1,3-dienes with dienophiles are considered. As 1-amino-1,3-dienes, dienamines, dienamides, 1,2-dihydropyridines, 2-…
Number of citations: 4 www.sciencedirect.com
V Karrepu
Number of citations: 0
D Ziegler - 2018 - edoc.ub.uni-muenchen.de
The selective functionalization of 2-pyridone (127) and 2, 7-naphthyridone (128) is an important synthetic goal due to the pharmaceutical relevance of many substituted 2-pyridones and …
Number of citations: 4 edoc.ub.uni-muenchen.de

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